molecular formula C10H10O B14262547 2-(4-Methylphenyl)prop-1-en-1-one CAS No. 134419-97-9

2-(4-Methylphenyl)prop-1-en-1-one

Cat. No.: B14262547
CAS No.: 134419-97-9
M. Wt: 146.19 g/mol
InChI Key: ZAAGESUDJKMAAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Methylphenyl)prop-1-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 4-methylbenzaldehyde with acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Claisen-Schmidt condensation remains a common approach. Industrial-scale synthesis would likely involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)prop-1-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated ketones or alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-(4-Methylphenyl)prop-1-en-1-one has several scientific research applications:

    Biology: Chalcone derivatives, including this compound, have shown potential biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research has explored the compound’s potential as a therapeutic agent due to its biological activities.

    Industry: It is used in the synthesis of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)prop-1-en-1-one involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. Its anticancer properties could be related to the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(4-methylphenyl)-2-propen-1-one: This compound has two 4-methylphenyl groups and shares similar chemical properties with 2-(4-Methylphenyl)prop-1-en-1-one.

    (2E)-3-(4-Methoxyphenyl)-1-(4-methylphenyl)-2-propen-1-one: This derivative has a methoxy group on one of the phenyl rings, which can influence its chemical behavior and biological activity.

    1-(4-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one:

Uniqueness

This compound is unique due to its specific structure, which allows for diverse chemical modifications and potential biological activities. Its α,β-unsaturated carbonyl system is a key feature that contributes to its reactivity and versatility in various applications.

Properties

CAS No.

134419-97-9

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

InChI

InChI=1S/C10H10O/c1-8-3-5-10(6-4-8)9(2)7-11/h3-6H,1-2H3

InChI Key

ZAAGESUDJKMAAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=C=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.